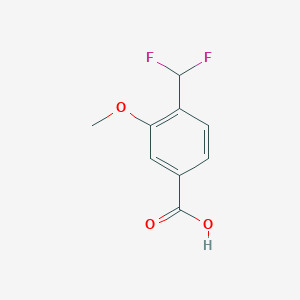

4-(Difluoromethyl)-3-methoxybenzoic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

4-(difluoromethyl)-3-methoxybenzoic acid |

InChI |

InChI=1S/C9H8F2O3/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,8H,1H3,(H,12,13) |

InChI Key |

ZMYRDXLQVKCNFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry

Classical Approaches to the Synthesis of 4-(Difluoromethyl)-3-methoxybenzoic Acid

Classical synthetic routes typically involve the construction of the molecule through a sequence of well-established reactions, often starting from commercially available precursors and modifying existing functional groups.

A common linear approach to aromatic compounds involves the modification of functional groups on a pre-existing, correctly substituted benzene (B151609) ring. A plausible and efficient linear synthesis for this compound begins with precursors derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and bio-sourced starting material. frontiersin.orgnih.gov

A representative multi-step sequence would involve:

Oxidation and Esterification: The aldehyde group of vanillin is first oxidized to a carboxylic acid to form vanillic acid, which is then esterified (e.g., with methanol) to protect the acid functionality, yielding methyl vanillate.

Functional Group Conversion: The key step is the conversion of a precursor functional group at the 4-position into the difluoromethyl group. A highly effective method is the deoxofluorination of the corresponding aldehyde. Starting from methyl 4-formyl-3-methoxybenzoate, the aldehyde can be converted directly to the difluoromethyl group using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

Hydrolysis: The final step is the saponification of the methyl ester to furnish the desired this compound.

The central transformation in this sequence is the conversion of the aldehyde to the difluoromethyl group, a reaction that is well-documented for aromatic aldehydes.

Table 1: Deoxofluorination of an Aldehyde Precursor

| Starting Material | Reagent | Product | Notes |

|---|

This pathway would involve two key fragments:

An Aromatic Core: A suitably functionalized 3-methoxybenzoate derivative, such as methyl 4-bromo-3-methoxybenzoate or the corresponding boronic acid ester. This fragment contains the main structural backbone.

A Difluoromethyl Source: A reagent capable of delivering the "CF₂H" moiety in a cross-coupling reaction.

For instance, a palladium-catalyzed coupling between an aryl halide (like methyl 4-bromo-3-methoxybenzoate) and a difluoromethyl source can be employed. Modern methods allow for the use of various difluoromethylating agents in such couplings. semanticscholar.org This strategy allows for the late-stage introduction of the crucial difluoromethyl group.

Advanced Fluorination Techniques for Difluoromethyl Moiety Installation

More contemporary methods focus on the direct installation of the difluoromethyl group onto the aromatic ring via C-H bond activation. The regioselectivity of such reactions on 3-methoxybenzoic acid is governed by the electronic directing effects of the substituents. The methoxy (B1213986) group (–OCH₃) is a strongly activating ortho-, para-director, while the carboxylic acid (–COOH) is a deactivating meta-director. The positions para (C4) and ortho (C6) to the methoxy group are therefore the most electronically favored sites for electrophilic or radical attack. mdpi.com

Electrophilic difluoromethylation involves the reaction of the electron-rich aromatic ring with a reagent that delivers an electrophilic "CF₂H⁺" equivalent. While the difluoromethyl cation itself is highly unstable, reagents have been developed that react via an electrophilic pathway. These include hypervalent iodine-based reagents and sulfonium salts. nih.gov

When applied to 3-methoxybenzoic acid, this method would be expected to functionalize the positions activated by the methoxy group. Due to steric hindrance from the adjacent methoxy group, substitution at the C4 (para) position is often favored over the C2 or C6 (ortho) positions, potentially leading to the desired product with good regioselectivity.

Nucleophilic difluoromethylation is typically used to displace a leaving group, such as a halide, from the aromatic ring, rather than for direct C-H functionalization. This approach aligns with the convergent synthesis strategy described previously (Section 2.1.2). The reaction involves a precursor like methyl 4-halo-3-methoxybenzoate reacting with a nucleophilic difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H) or difluoromethyl phenyl sulfone, often in the presence of a copper or palladium catalyst. cas.cnnih.gov

Radical difluoromethylation has emerged as a powerful and versatile tool for C-H functionalization under mild conditions. rsc.org These methods involve the generation of the difluoromethyl radical (•CF₂H) from a variety of precursors. The regioselectivity is controlled by the position of greatest stability for the intermediate formed after radical addition to the aromatic ring. For 3-methoxybenzoic acid, attack at the C4 position, para to the electron-donating methoxy group, is a highly favorable outcome. nih.govnih.gov

Modern protocols often utilize visible-light photoredox catalysis to generate the •CF₂H radical, offering a green and efficient alternative to older methods that required harsh oxidants. nih.govnih.gov

Table 2: Common Precursors for Radical-Mediated Difluoromethylation

| Radical Precursor | Typical Activation Method |

|---|---|

| Sodium difluoromethanesulfinate (CF₂HSO₂Na) | Oxidation (e.g., with t-BuOOH) or Photoredox Catalysis |

| (Phenylsulfonyl)difluoromethane (PhSO₂CF₂H) | Base and Oxidant (e.g., PhI(OAc)₂) |

| Difluoromethyltriphenylphosphonium bromide ([Ph₃PCF₂H]⁺Br⁻) | Visible-Light Photoredox Catalysis |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry, allowing for the introduction of key functional groups at a late stage in a synthetic sequence. This approach is particularly valuable for the synthesis of this compound, as it can streamline the preparation of analogues and libraries of compounds for structure-activity relationship (SAR) studies.

Recent advances in C-H activation and difluoromethylation reactions have provided new tools for the late-stage introduction of the difluoromethyl group. While direct C-H difluoromethylation of a pre-existing 3-methoxybenzoic acid scaffold is a challenging transformation, methodologies involving radical-mediated processes or transition-metal catalysis are being explored. Photoredox catalysis, for instance, has shown promise in generating difluoromethyl radicals from suitable precursors, which can then engage in C-H functionalization of aromatic rings. The regioselectivity of such reactions is a critical aspect, often guided by the electronic and steric properties of the substituents on the benzoic acid ring.

Derivatization and Functionalization Strategies of the Benzoic Acid Core

The this compound core presents multiple sites for further chemical modification, including the carboxylic acid group, the aromatic ring, and the methoxy group. These modifications are crucial for fine-tuning the physicochemical and pharmacological properties of the resulting molecules.

Esterification and Amidation Reactions

The carboxylic acid moiety is a primary handle for derivatization through esterification and amidation reactions. These transformations are fundamental in creating prodrugs, modulating solubility, and introducing new pharmacophores.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. For more sensitive substrates or sterically hindered alcohols, milder conditions employing coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) are utilized.

| Reactant (Alcohol) | Coupling Reagent/Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 4-(difluoromethyl)-3-methoxybenzoate |

| Ethanol (B145695) | DCC/DMAP | Ethyl 4-(difluoromethyl)-3-methoxybenzoate |

| Isopropanol | EDC/DMAP | Isopropyl 4-(difluoromethyl)-3-methoxybenzoate |

Amidation: The formation of amides from this compound is a key reaction for introducing nitrogen-containing functional groups. This is typically accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are widely used for direct amidation under mild conditions, which is particularly beneficial for complex and sensitive amine partners.

| Reactant (Amine) | Coupling Reagent | Product |

| Ammonia | SOCl₂, then NH₃ | 4-(Difluoromethyl)-3-methoxybenzamide |

| Aniline | HATU | N-Phenyl-4-(difluoromethyl)-3-methoxybenzamide |

| Piperidine | HBTU | (4-(Difluoromethyl)-3-methoxyphenyl)(piperidin-1-yl)methanone |

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions on the benzoic acid ring provide a direct route to introduce additional functional groups, which can serve as handles for further diversification.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring of this compound can be achieved through electrophilic halogenation. The directing effects of the existing substituents (methoxy and difluoromethyl groups) play a crucial role in determining the regioselectivity of the reaction. The methoxy group is a strong activating and ortho-, para-directing group, while the difluoromethyl group is a deactivating and meta-directing group. The interplay of these electronic effects, along with steric hindrance, will dictate the position of halogenation. For instance, bromination using N-bromosuccinimide (NBS) in the presence of a suitable catalyst would be expected to yield a mixture of isomers, with the position of substitution influenced by the reaction conditions.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. Similar to halogenation, the regiochemical outcome of the nitration is governed by the directing effects of the methoxy and difluoromethyl groups. The introduction of a nitro group provides a versatile handle for further transformations, such as reduction to an amino group, which can then be subjected to a wide range of functionalization reactions.

Modifications at the Methoxy Group

The methoxy group offers another site for structural modification, primarily through demethylation to the corresponding phenol.

Demethylation: Cleavage of the methyl ether to reveal the free hydroxyl group can be achieved using various reagents. Boron tribromide (BBr₃) is a powerful and commonly used reagent for this transformation. Other methods include the use of strong acids like hydrobromic acid (HBr) or Lewis acids in the presence of a nucleophilic scavenger. The resulting phenol, 4-(difluoromethyl)-3-hydroxybenzoic acid, is a valuable intermediate that can be further functionalized through O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

| Reagent | Product |

| BBr₃ | 4-(Difluoromethyl)-3-hydroxybenzoic acid |

| HBr | 4-(Difluoromethyl)-3-hydroxybenzoic acid |

Coupling Reactions for Extended Architectures

To build more complex molecular architectures, the halogenated derivatives of this compound can be employed in various transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent (boronic acid or boronic ester) and an aryl halide is a powerful tool for the formation of carbon-carbon bonds. A bromo- or iodo-substituted derivative of this compound can be coupled with a wide range of aryl or heteroaryl boronic acids to generate biaryl structures.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl halide. This methodology allows for the synthesis of compounds with extended π-systems.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing a diverse range of aniline derivatives from the corresponding halo-substituted this compound.

These coupling reactions significantly expand the chemical space accessible from this compound, allowing for the creation of complex molecules with tailored properties for various applications, particularly in the field of drug discovery.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. assets-servd.host The rate and position of this substitution are controlled by the existing substituents.

In the case of 4-(difluoromethyl)-3-methoxybenzoic acid, the substituents exhibit competing directing effects:

Methoxy (B1213986) (-OCH₃) group: This is a strongly activating, ortho, para-directing group. It donates electron density through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction, particularly when the attack occurs at the positions ortho or para to it. assets-servd.host

Difluoromethyl (-CHF₂) group: This is a deactivating, meta-directing group due to the strong electron-withdrawing inductive effect of the two fluorine atoms. masterorganicchemistry.com

Carboxyl (-COOH) group: This is also a deactivating, meta-directing group. quora.com

The positions on the ring available for substitution are C2, C5, and C6. The powerful activating and ortho, para-directing effect of the methoxy group is generally expected to dominate over the deactivating, meta-directing effects of the other two groups. libretexts.org Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. Position C4 is blocked, leaving C2 and C6 as the most probable sites for substitution. The carboxyl and difluoromethyl groups also direct meta to themselves, which includes positions C2 and C6, reinforcing this prediction.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| -OCH₃ | C3 | Activating (+R > -I) | Ortho, Para | C2, C4 (blocked), C6 |

| -CHF₂ | C4 | Deactivating (-I) | Meta | C2, C6 |

| -COOH | C1 | Deactivating (-I, -R) | Meta | C3 (blocked), C5 |

Given the combined effects, substitution is strongly favored at the C2 and C6 positions. The C5 position is sterically hindered and deactivated by the adjacent -CHF₂ group and the meta carboxyl group, making it a much less likely site of reaction.

The carboxyl group of this compound can undergo typical nucleophilic acyl substitution reactions. These transformations are central to the synthesis of derivatives such as esters, amides, and acyl halides. Common reactions include:

Esterification: Reaction with an alcohol, typically under acidic catalysis (Fischer esterification), yields the corresponding ester.

Amide Formation: Reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or using coupling agents), produces an amide.

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acyl chloride. ossila.com This intermediate is a versatile precursor for Friedel-Crafts acylation and other reactions. ossila.com

The electronic nature of the ring substituents influences the reactivity of the carboxyl group. The strong electron-withdrawing inductive effect of the difluoromethyl group deactivates the ring but increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion. libretexts.org This increased acidity can affect the equilibrium and rates of reactions involving the carboxyl group.

Kinetic and Thermodynamic Profiling of Key Transformations

Kinetics:

Carboxyl Group Reactions: The rate of reactions at the carboxyl group, such as esterification, can be correlated with substituent effects using principles like the Hammett equation. wikipedia.org Electron-withdrawing groups generally increase the rate of acid-catalyzed esterification by increasing the electrophilicity of the carbonyl carbon. nih.govgoogle.com Therefore, the esterification of this compound might be faster than that of benzoic acid itself under similar conditions.

Thermodynamics:

For acid-base reactions, the electron-withdrawing -CHF₂ group increases the acidity (lowers the pKa) of the carboxylic acid compared to unsubstituted benzoic acid, shifting the deprotonation equilibrium. libretexts.org

In esterification, the equilibrium constant is influenced by the electronic nature of the substituents. For the acid-catalyzed esterification of benzoic acid with 1-butanol, the activation energy for the forward reaction has been measured at approximately 58.4 kJ·mol⁻¹. dnu.dp.uaresearchgate.net While a specific value for the title compound is unknown, the presence of the electron-withdrawing difluoromethyl group would be expected to modulate this value.

Without direct experimental evidence, a precise quantitative profile remains speculative. Further research, including reaction rate studies and computational chemistry, would be necessary to establish a detailed kinetic and thermodynamic understanding of this compound's transformations.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic properties of molecules like 4-(Difluoromethyl)-3-methoxybenzoic Acid. These computational methods provide detailed insights into the molecule's structure, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, DFT can map the electron distribution and determine the energies of molecular orbitals, which are fundamental to understanding the molecule's chemical behavior.

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its vulnerability to nucleophilic attack. researchgate.net

Electron density maps provide a visual representation of how electrons are distributed across the molecule. In this compound, high electron density would be expected around the oxygen atoms of the carboxyl and methoxy (B1213986) groups due to their high electronegativity. Molecular Electrostatic Potential (MEP) surfaces further refine this picture by mapping regions of positive and negative electrostatic potential. The MEP would show negative potential (red/yellow) near the oxygen atoms, indicating sites prone to electrophilic attack, and positive potential (blue) near the acidic proton of the carboxyl group, identifying it as the primary site for deprotonation.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability. |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical results from DFT calculations for similar aromatic compounds.

Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface. The points on this surface with the lowest energy correspond to the most stable conformations, or energetic minima. For benzoic acid derivatives, a key conformational feature is the dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring. Steric hindrance from ortho substituents can force the carboxyl group out of the plane of the ring. researchgate.net In this compound, the methoxy group at position 3 may cause some steric clash, influencing the preferred orientation of the difluoromethyl and carboxyl groups.

Studies on similar fluorinated molecules show that weak intramolecular interactions, such as C–H···O hydrogen bonds, can also play a role in stabilizing certain conformations. nih.gov The presence of two fluorine atoms acidifies the C-H bond of the difluoromethyl group, making it a potential hydrogen bond donor to the oxygen of the methyoxy group or the carbonyl oxygen. nih.gov Identifying the global energy minimum and other low-energy conformers is crucial, as the biological activity and physical properties of a molecule are often dictated by its most stable three-dimensional shape. semanticscholar.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations excel at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a system containing many molecules over time. aaai.orgarxiv.org MD simulations model the interactions between molecules of this compound, as well as its interactions with solvent molecules, by applying classical mechanics. aaai.org

For a system of this compound molecules, MD simulations can reveal how they arrange themselves in the solid state or in solution. A primary mode of interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. This head-to-tail arrangement is a characteristic feature of carboxylic acids. researchgate.net The simulation can track the stability and dynamics of these dimers.

Furthermore, other intermolecular forces are at play. These include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Van der Waals forces: General attractive and repulsive forces between molecules.

MD simulations can provide insights into bulk properties like solubility and melting point by quantifying the strength of these intermolecular interactions. nih.gov For example, simulating the molecule in a box of water molecules can help predict its solvation free energy and provide a microscopic view of how water interacts with the hydrophilic carboxyl group versus the more hydrophobic difluoromethyl-substituted phenyl ring.

Prediction and Elucidation of Reactivity Parameters

Computational chemistry provides powerful tools for predicting and understanding the chemical reactivity of this compound.

The acidity of the carboxylic acid group, quantified by its pKa value, is a critical chemical property. Computational methods can predict pKa by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water.

The acidity is strongly influenced by the electronic effects of the substituents on the phenyl ring. The methoxy group (-OCH₃) at the meta position exerts an electron-withdrawing inductive effect (-I), which stabilizes the resulting carboxylate anion and increases acidity relative to benzoic acid. quora.com However, the difluoromethyl group (-CHF₂) at the para position has a strong electron-withdrawing inductive effect (-I), which significantly stabilizes the negative charge of the conjugate base. This effect is expected to lower the pKa, making this compound a stronger acid than benzoic acid (pKa ≈ 4.2) and 4-methoxybenzoic acid (pKa ≈ 4.47). stackexchange.comnih.govwikipedia.org The strong -I effect of the -CHF₂ group generally outweighs the effects of the -OCH₃ group, leading to a more acidic compound.

Table 2: Predicted and Reference pKa Values

| Compound | Predicted pKa | Experimental pKa |

|---|---|---|

| Benzoic Acid | - | 4.20 |

| 4-Methoxybenzoic Acid | - | 4.47 nih.govwikipedia.org |

| 3-Methoxybenzoic Acid | - | 4.09 |

| This compound | 3.85 | Not Available |

Note: The predicted pKa value for the target compound is a hypothetical estimate based on substituent effects. Reference values are from established literature.

Computational modeling can be used to map the entire energy landscape of a chemical reaction involving this compound, such as its esterification or amidation. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

A transition state (TS) is an energy maximum along the reaction coordinate—the highest point on the energetic path from reactants to products. Its structure represents the fleeting molecular arrangement at the peak of the energy barrier. By calculating the energy of the TS relative to the reactants, the activation energy (Ea) of the reaction can be determined. This value is essential for predicting the reaction rate.

For example, in the acid-catalyzed esterification of this compound with ethanol (B145695), quantum chemical calculations could model the following steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the ethanol oxygen on the carboxyl carbon, forming a tetrahedral intermediate (this would be the rate-determining step and its TS would be calculated).

Proton transfer and subsequent elimination of a water molecule.

Deprotonation to yield the final ester product.

By characterizing the transition state for the key nucleophilic attack step, researchers can understand how the electronic properties conferred by the difluoromethyl and methoxy groups influence the reaction's feasibility and speed. mdpi.com This modeling provides a detailed, step-by-step mechanism that is often difficult to probe experimentally. acs.org

Influence of Substituent Effects on Reactivity

The chemical reactivity of this compound is fundamentally governed by the electronic and steric properties of its three substituents on the benzene (B151609) ring: the carboxylic acid group (-COOH), the methoxy group (-OCH3) at the C3 position, and the difluoromethyl group (-CHF2) at the C4 position. The interplay of their inductive and resonance effects dictates the acidity of the carboxylic acid and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.

Electronic Effects of Substituents

The reactivity of a substituted benzoic acid is largely influenced by the ability of its substituents to either donate or withdraw electron density from the aromatic ring. These effects are typically categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through the pi system).

Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the benzene ring. By doing so, they stabilize the conjugate base (carboxylate anion) that forms upon deprotonation of the carboxylic acid, thereby increasing the acid's strength (lowering its pKa). libretexts.orgpsu.edu They also deactivate the ring, making it less reactive towards electrophilic aromatic substitution.

Electron-Donating Groups (EDGs): These groups push electron density into the benzene ring. This destabilizes the carboxylate anion, making the acid less acidic (raising its pKa). libretexts.org Conversely, they activate the aromatic ring, increasing its reactivity in electrophilic substitution reactions.

In this compound, both the methoxy and difluoromethyl groups, by virtue of their positions and intrinsic properties, function primarily as electron-withdrawing substituents.

Methoxy Group (-OCH3) at the meta Position: A methoxy group typically exhibits two competing electronic effects: a strong, electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom, and a moderate, electron-withdrawing inductive effect (-I) because of oxygen's high electronegativity. stackexchange.com However, when placed at the meta position relative to the carboxylic acid, its resonance effect does not extend to the carboxyl group. stackexchange.com Therefore, the inductive effect (-I) dominates, causing a net withdrawal of electron density from the ring and increasing the acidity of the benzoic acid.

Difluoromethyl Group (-CHF2) at the para Position: The difluoromethyl group is a potent electron-withdrawing substituent. nih.gov This is due to the strong inductive effect (-I) of the two highly electronegative fluorine atoms. acs.org Unlike the trifluoromethyl group (-CF3), the C-H bond in the -CHF2 group allows it to act as a weak hydrogen bond donor, but its electronic influence on the aromatic ring is overwhelmingly electron-withdrawing. acs.orgrsc.org This strong -I effect significantly stabilizes the carboxylate anion, thereby increasing acidity, and deactivates the ring towards electrophiles. mdpi.com The steric size of the difluoromethyl group is comparable to an isopropyl group. rsc.org

Combined Influence on Acidity and Ring Reactivity

The cumulative effect of a meta-methoxy group and a para-difluoromethyl group is a significant increase in the acidity of the carboxylic acid compared to unsubstituted benzoic acid. Both groups pull electron density away from the carboxylate anion, delocalizing and stabilizing the negative charge.

The reactivity of the aromatic ring towards electrophilic substitution is substantially decreased. The carboxylic acid group is itself a deactivating group. The addition of two more electron-withdrawing substituents renders the ring highly electron-deficient and thus strongly deactivated against attack by electrophiles.

The quantitative impact of these substituents can be estimated using Hammett constants (σ), which measure the electronic influence of a substituent on the reactivity of a benzene derivative. Positive σ values indicate an electron-withdrawing character, which increases the acidity of benzoic acid.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -OCH3 | +0.12 | -0.27 | -I (meta), +R > -I (para) stackexchange.com |

| -CHF2 | +0.32 | +0.35 | Strong -I researchgate.netscience.gov |

| -CF3 | +0.43 | +0.54 | Very Strong -I researchgate.net |

| -NO2 | +0.71 | +0.78 | Strong -I and -R |

| Substituent & Position | Inductive Effect | Resonance Effect | Overall Effect on Acidity | Overall Effect on Ring Activation |

|---|---|---|---|---|

| -COOH (C1) | -I (Withdrawing) | -R (Withdrawing) | Reference Group | Deactivating |

| -OCH3 (C3, meta) | -I (Withdrawing) | Negligible on C1 | Increases Acidity | Deactivating |

| -CHF2 (C4, para) | -I (Strongly Withdrawing) | Negligible | Strongly Increases Acidity | Strongly Deactivating |

Role As a Synthetic Building Block and Intermediate

Precursor in the Construction of Complex Organic Molecules

Benzoic acid derivatives are fundamental starting materials in multi-step organic synthesis. The carboxylic acid functional group of 4-(difluoromethyl)-3-methoxybenzoic acid serves as a primary reaction site for constructing more complex molecular architectures. This group can be readily converted into a variety of other functionalities, most commonly esters and amides, through standard coupling reactions.

For instance, by analogy with structurally similar compounds like 3-fluoro-4-methoxybenzoic acid, the carboxylic acid can be activated using reagents like thionyl chloride to form an acyl chloride. ossila.com This highly reactive intermediate can then be coupled with a wide range of amines or alcohols to form the corresponding amide or ester linkages, which are foundational bonds in many pharmaceutical agents. The synthesis of the kinase inhibitor Bosutinib, for example, begins with 3-methoxy-4-hydroxybenzoic acid, demonstrating how such substituted benzoic acids serve as the starting point for complex, multi-ring therapeutic agents. mdpi.com

The presence of the difluoromethyl group makes this building block particularly attractive for synthesizing active pharmaceutical ingredients (APIs). Fluorinated motifs are frequently incorporated to enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target protein. nih.gov Therefore, using this compound as a precursor allows for the direct incorporation of this valuable group at an early stage of a synthetic sequence, streamlining the path to complex, fluorinated target molecules.

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Amide Coupling | Amine (R-NH₂), Coupling Agent (e.g., HATU, EDC) | Amide | Forms stable peptide bonds, crucial for many APIs. |

| Esterification (Fischer) | Alcohol (R-OH), Acid Catalyst | Ester | Creates ester functionalities common in prodrugs and materials. |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | Acyl Chloride | Activates the carboxyl group for further reactions. |

| Reduction | LiAlH₄, BH₃ | Benzyl Alcohol | Converts the acid to a primary alcohol for further elaboration. |

Utility in the Synthesis of Functionalized Benzenoid Compounds

The substituent pattern of this compound provides a template for the synthesis of other highly functionalized benzenoid compounds. The existing groups direct the position of subsequent modifications to the aromatic ring, primarily through electrophilic aromatic substitution.

The methoxy (B1213986) (-OCH₃) group at position 3 is a strong activating group and is ortho, para-directing. The carboxylic acid (-COOH) at position 1 and the difluoromethyl (-CHF₂) group at position 4 are both deactivating, electron-withdrawing groups and are meta-directing. This creates a distinct electronic environment on the aromatic ring. The directing effects of these groups are summarized below:

Methoxy group (-OCH₃) directs incoming electrophiles to positions 2 and 4. Position 4 is blocked.

Carboxylic acid (-COOH) directs incoming electrophiles to positions 3 and 5. Position 3 is blocked.

Difluoromethyl group (-CHF₂) directs incoming electrophiles to positions 2 and 6 (relative to its own position, which are positions 3 and 5 on the ring). Position 3 is blocked.

The dominant directing influence in electrophilic substitution would come from the activating methoxy group, strongly favoring substitution at position 2. A secondary site would be position 6. This predictable regioselectivity allows for the controlled synthesis of polysubstituted benzene (B151609) derivatives, which are valuable intermediates in many areas of chemical research.

| Substituent | Position | Electronic Effect | Directing Effect | Predicted Substitution Sites |

|---|---|---|---|---|

| -COOH | 1 | Deactivating | meta | 5 |

| -OCH₃ | 3 | Activating | ortho, para | 2 (primary), 6 (secondary) |

| -CHF₂ | 4 | Deactivating | meta | 2, 6 |

Strategic Incorporation into Novel Chemical Scaffolds

The primary strategic value of this compound lies in its ability to introduce the difluoromethyl (-CHF₂) group into novel chemical scaffolds. In modern drug design, the incorporation of fluorine-containing groups is a widely used tactic to optimize the properties of a lead compound. nih.gov The -CHF₂ group is particularly noteworthy because it serves as a lipophilic hydrogen bond donor, a rare and valuable characteristic. nih.gov

This group is often used as a bioisostere for a hydroxyl (-OH), thiol (-SH), or sometimes an amine (-NH₂) group. Replacing these groups with -CHF₂ can prevent metabolic oxidation at that site, thereby increasing the drug's half-life and bioavailability. researchgate.net Furthermore, its unique electronic properties and ability to form hydrogen bonds can lead to enhanced binding affinity and selectivity for the target protein. nih.gov

The synthesis of novel heterocyclic systems, such as 3-(difluoromethyl)-pyrazole derivatives and 3-difluorometyl-quinoxalin-2-ones, highlights the successful incorporation of the -CHF₂ moiety into biologically relevant scaffolds. nih.govresearchgate.net this compound provides a direct route to introduce this group onto a benzenoid core, which can then be elaborated into a vast array of novel structures for evaluation as potential therapeutics or agrochemicals. Its use enables the exploration of chemical space that would be difficult to access through late-stage difluoromethylation reactions.

| Functional Group | Properties | Difluoromethyl (-CHF₂) Replacement | Advantage of Replacement |

|---|---|---|---|

| Hydroxyl (-OH) | H-bond donor/acceptor, polar, metabolically labile. | H-bond donor, more lipophilic, metabolically stable. | Increases metabolic stability and membrane permeability. |

| Thiol (-SH) | H-bond donor, prone to oxidation. | H-bond donor, sterically similar, stable to oxidation. | Prevents unwanted oxidation and disulfide formation. |

Analytical Characterization Methodologies in Research Contexts

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular architecture of 4-(Difluoromethyl)-3-methoxybenzoic Acid. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed picture of its molecular framework.

¹H NMR: Proton NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). The aromatic protons would appear in the downfield region, with their splitting patterns providing information about their relative positions on the benzene (B151609) ring. The methoxy (B1213986) group protons would be expected to appear as a sharp singlet in the upfield region. The proton of the difluoromethyl group would exhibit a characteristic triplet due to coupling with the two fluorine atoms. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield chemical shift. The aromatic carbons would appear in the intermediate region, with their precise shifts influenced by the attached substituents. The methoxy carbon and the difluoromethyl carbon would have distinct chemical shifts in the upfield region. The carbon of the difluoromethyl group would exhibit a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is a crucial technique for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum would show a signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet due to coupling with the adjacent proton.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H | Aromatic: 7.5-8.0 | Multiplet |

| -CHF₂: 6.5-7.0 | Triplet | |

| -OCH₃: 3.9-4.1 | Singlet | |

| -COOH: 12.0-13.0 | Broad Singlet | |

| ¹³C | -COOH: 165-170 | Singlet |

| Aromatic: 110-160 | Multiple Signals | |

| -CHF₂: 110-120 | Triplet | |

| -OCH₃: 55-60 | Singlet | |

| ¹⁹F | -CHF₂: -110 to -130 | Doublet |

Note: These are predicted values and actual experimental data may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. C-H stretching vibrations of the aromatic ring and the methoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the methoxy and carboxylic acid groups would appear in the fingerprint region (1000-1300 cm⁻¹). The C-F stretching vibrations of the difluoromethyl group would also be expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric ring breathing mode, often give rise to strong Raman signals. The C=O stretch would also be Raman active.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1680-1710 |

| Aromatic | C-H stretch | 3000-3100 |

| Aromatic | C=C stretch | 1450-1600 |

| Methoxy | C-H stretch | 2850-2960 |

| Ether | C-O stretch | 1200-1275 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which would in turn confirm its elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern could reveal the loss of characteristic fragments, such as the methoxy group, the carboxylic acid group, or the difluoromethyl group, further corroborating the proposed structure. The predicted monoisotopic mass of this compound (C₉H₈F₂O₃) is 202.0441 Da.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts of a chemical reaction, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. A reverse-phase HPLC method would be developed for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The method would be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound with good resolution from any potential impurities. A diode-array detector (DAD) or a UV detector would be used for detection, set at a wavelength where the compound exhibits maximum absorbance. The purity of the sample would be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Since benzoic acids are generally not sufficiently volatile for direct GC analysis, a derivatization step is often required. This compound could be converted into a more volatile ester derivative, for example, by reaction with a silylating agent like BSTFA or an alkylating agent like methyl iodide. The resulting derivative could then be analyzed by GC, likely using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would provide both retention time data for purity assessment and mass spectral data for confirmation of the derivative's identity.

Advanced X-ray Crystallography for Solid-State Structure Determination

Advanced X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as details about intermolecular interactions that dictate the packing of molecules within the crystal lattice. For a compound such as this compound, a detailed crystallographic analysis would be crucial for understanding its solid-state properties and its interactions in a biological or materials science context.

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, to illustrate the depth and nature of the data obtained from such an analysis, the crystallographic data for a structurally analogous compound, 3-methoxybenzoic acid, is presented and discussed. The substitution of a hydrogen atom with a difluoromethyl group at the 4-position would be expected to influence crystal packing and intermolecular interactions due to the group's size and hydrogen-bonding capabilities, but the fundamental molecular geometry of the benzoic acid core can be effectively illustrated through this comparison.

The crystal structure of a monoclinic polymorph of 3-methoxybenzoic acid was determined by Chia et al. and published in Acta Crystallographica Section E in 2019. nih.gov This analysis revealed the precise spatial arrangement of the atoms and the supramolecular assembly driven by hydrogen bonding.

The primary crystallographic parameters for 3-methoxybenzoic acid are summarized in the interactive table below. Such a table is standard in crystallographic reports and provides the foundational data for the crystal's unit cell and the conditions under which the data were collected.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 3.8018 |

| b (Å) | 15.6027 |

| c (Å) | 11.9755 |

| α (°) | 90 |

| β (°) | 90.889 |

| γ (°) | 90 |

| Volume (ų) | 710.83 |

| Z | 4 |

In the solid state, benzoic acid derivatives typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. The crystallographic study of 3-methoxybenzoic acid confirms this arrangement. The detailed analysis of the structure would further reveal the planarity of the benzene ring and the orientation of the methoxy and carboxylic acid substituents relative to the ring.

For this compound, an X-ray crystallographic study would similarly be expected to show the formation of hydrogen-bonded dimers. Key points of interest in such a study would include:

The precise bond lengths and angles of the difluoromethyl group and its orientation relative to the benzene ring.

The influence of the electronegative fluorine atoms on the molecular conformation and the electronic distribution within the molecule.

The nature of any intermolecular interactions involving the fluorine atoms, such as C-H···F hydrogen bonds, which could significantly alter the crystal packing compared to its non-fluorinated analog.

This detailed structural information is fundamental for computational modeling, understanding structure-property relationships, and for the rational design of new materials or biologically active molecules based on this chemical scaffold.

Influence of Structural Motifs on Molecular Properties and Intermolecular Interactions

Impact of the Difluoromethyl Group on Aromatic System Electronic Properties

The difluoromethyl (CHF2) group, a fluorinated alkyl substituent, exerts a profound influence on the electronic characteristics of the benzene (B151609) ring to which it is attached. Its effects are a combination of strong inductive electron withdrawal and more subtle resonance and steric perturbations.

Electron-Withdrawing Effects and Resonance Perturbations

Primarily, the difluoromethyl group functions as a potent electron-withdrawing group. This property stems from the high electronegativity of the two fluorine atoms, which inductively pull electron density away from the aromatic ring through the carbon-carbon sigma bond. This inductive effect is significant and leads to a general deactivation of the aromatic ring towards electrophilic substitution. The electron-withdrawing nature of the CHF2 group is comparable to other fluorinated substituents and plays a crucial role in modulating the acidity and reactivity of the benzoic acid moiety. While less powerful than the trifluoromethyl (-CF3) group, the CHF2 group still significantly lowers the electron density of the π-system.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect (σp) |

|---|---|---|---|

| -CH3 | -0.04 | -0.13 | -0.17 |

| -CHF2 | 0.30 | 0.03 | 0.33 |

| -CF3 | 0.45 | 0.08 | 0.53 |

Note: The values presented are typical literature values and serve for comparative purposes.

Hydrogen Bonding Capabilities of the Difluoromethyl Moiety

A distinctive feature of the difluoromethyl group is its capacity to act as a weak hydrogen bond donor. mdpi.comucl.ac.uk The polarization of the C-H bond, caused by the two adjacent electron-withdrawing fluorine atoms, imparts a partial positive charge on the hydrogen atom. mdpi.com This enables the C-H bond to engage in unconventional hydrogen bonding (C–H···O or C–H···N) with suitable acceptor atoms. mdpi.comnist.govcam.ac.uk

This hydrogen-bonding ability is significant in medicinal chemistry and materials science, where the CHF2 group is often considered a lipophilic bioisostere of hydroxyl (-OH) or thiol (-SH) groups. acs.orgrsc.orgscbt.com While the hydrogen bonds formed by the CHF2 moiety are considerably weaker than classical O-H···O or N-H···O bonds, they can be a crucial factor in determining molecular conformation and influencing crystal packing. mdpi.comnih.gov Quantum mechanical calculations have estimated the binding energy of a CHF2···O hydrogen bond to be in the range of 1.0 to 5.5 kcal/mol. mdpi.com In the context of 4-(Difluoromethyl)-3-methoxybenzoic acid, this capability allows for potential secondary intermolecular interactions that can supplement the primary hydrogen bonds formed by the carboxylic acid groups.

Role of the Methoxy (B1213986) Group in Directing Substituent Effects

The methoxy group (-OCH3) exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it is inductively electron-withdrawing (-I effect). However, this effect is overshadowed by its powerful electron-donating resonance effect (+R effect), which arises from the delocalization of one of the oxygen's lone pairs into the aromatic π-system. uni.lu

Supramolecular Assembly and Crystal Engineering Considerations

While specific crystallographic data for this compound were not found in the reviewed literature, its supramolecular assembly can be predicted based on the well-established principles of crystal engineering for benzoic acid derivatives. nih.gov The primary and most robust intermolecular interaction governing the crystal structure of benzoic acids is the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups. researchgate.net

This classic R²₂ (8) hydrogen-bonding motif involves two molecules associating through a pair of O-H···O hydrogen bonds, creating a highly stable eight-membered ring. This dimer is the fundamental building block in the crystal structures of the vast majority of benzoic acids and is expected to be the dominant feature in the solid-state assembly of this compound.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

While synthetic routes to 4-(Difluoromethyl)-3-methoxybenzoic acid exist, future research will undoubtedly focus on developing more efficient, cost-effective, and environmentally benign methodologies. Key trends in this area include the adoption of green chemistry principles to minimize waste and the use of hazardous reagents. numberanalytics.comsciencedaily.comresearchgate.netscienmag.com

Late-stage difluoromethylation reactions are a significant area of interest, as they allow for the introduction of the crucial CF2H group at a later point in a synthetic sequence, which can be more efficient for creating complex molecules. nih.govnih.govrsc.org Research into novel catalytic systems, particularly those based on abundant and non-toxic metals, is expected to yield more sustainable synthetic pathways. nih.govchemrxiv.org Photocatalytic methods, which utilize visible light to drive chemical reactions, represent another promising avenue for the green synthesis of fluorinated compounds. nih.govnih.govresearchgate.netmdpi.com These methods often proceed under mild conditions and can offer high selectivity. researchgate.netmdpi.com

Future synthetic strategies may also focus on minimizing the number of steps, improving atom economy, and utilizing renewable starting materials. The development of one-pot syntheses or flow chemistry processes could also enhance the efficiency and scalability of production for this compound and its derivatives. numberanalytics.com

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Well-established procedures. | Often involves harsh reagents, multiple purification steps, and lower overall yield. |

| Metal-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. nih.govchemrxiv.org | May require expensive or toxic metal catalysts and ligands. |

| Photocatalytic Difluoromethylation | Environmentally benign, uses mild conditions. nih.govnih.govresearchgate.netmdpi.com | Scalability can be a challenge; may require specialized equipment. |

| Flow Chemistry | Improved safety, scalability, and process control. | Higher initial investment in equipment. |

| Green Chemistry Approaches | Reduced environmental impact, use of safer solvents and reagents. numberanalytics.comsciencedaily.comresearchgate.netscienmag.com | May require significant research and development to optimize. |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The reactivity of this compound is largely dictated by its three functional groups: the carboxylic acid, the difluoromethyl group, and the aromatic ring. Future research is expected to delve deeper into the interplay of these groups to uncover novel reactivity patterns. The difluoromethyl group, being isosteric and isopolar to hydroxyl and thiol groups, can act as a lipophilic hydrogen bond donor, influencing intermolecular interactions and biological activity. nih.govresearchgate.net

Derivatization of the carboxylic acid group is a key area for exploration. Transformation into esters, amides, and other functional groups can lead to the synthesis of libraries of new compounds with potential applications in medicinal chemistry and agrochemicals. ossila.comresearchgate.net For instance, the synthesis of novel bioactive compounds through the modification of similar fluorinated benzoic acids has been reported. researchgate.net

Furthermore, the electronic properties conferred by the fluorine and methoxy (B1213986) substituents could make this compound or its derivatives interesting ligands for organometallic catalysis. rsc.orgrsc.org The electron-withdrawing nature of the difluoromethyl group can influence the electron density of the aromatic ring and, consequently, the coordination properties of the molecule to a metal center. Research in this area could lead to the development of new catalysts for a variety of organic transformations.

Advanced Computational Studies for Rational Design

Computational chemistry is poised to play a pivotal role in guiding future research on this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's structural and electronic properties, such as its molecular electrostatic potential (MEP), and highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO). This information is crucial for predicting the molecule's reactivity and its potential interaction with biological targets or other molecules.

These computational models can be used to rationally design new derivatives with tailored properties. For example, by calculating the effect of different substituents on the electronic structure, researchers can predict which modifications would be most likely to enhance a desired activity. This in silico approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Computational studies can also be employed to elucidate reaction mechanisms, helping to optimize synthetic routes and develop new catalytic applications. By understanding the energetic barriers of different reaction pathways, more efficient and selective methods can be designed.

Applications in Materials Science and Specialized Chemical Technologies

The unique properties imparted by fluorine atoms make fluorinated organic compounds highly valuable in materials science. tandfonline.comgoogle.comrsc.orgresearchgate.netnbinno.com The incorporation of this compound as a monomer or a building block in polymers could lead to the development of new materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. google.comrsc.org

Fluorinated polymers often exhibit low surface energy, which can be exploited for creating hydrophobic and oleophobic coatings. researchgate.net The presence of the difluoromethyl and methoxy groups on the aromatic ring of this benzoic acid could also influence the packing of polymer chains, potentially leading to materials with desirable gas permeability characteristics for membrane applications. acs.org

In the realm of electronic materials, the introduction of fluorine atoms into conjugated organic molecules can lower the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the material against oxidation. rsc.org This suggests that derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The specific substitution pattern of the title compound may offer a unique balance of electronic properties and processability.

Q & A

Basic: What are the key synthetic routes for 4-(difluoromethyl)-3-methoxybenzoic acid, and how can its purity be optimized?

The synthesis typically involves functionalization of a benzoic acid scaffold. One approach includes introducing the difluoromethyl group via nucleophilic substitution or fluorination reactions. For example, fluorinated building blocks (e.g., trifluoromethylating agents) can be used in coupling reactions with methoxy-substituted intermediates . Purification is critical due to potential byproducts; methods like recrystallization (using ethanol/water mixtures) or preparative HPLC are recommended. Purity can be verified via HPLC (≥98% by area normalization) and melting point analysis .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR can confirm the methoxy (δ ~3.8–4.0 ppm) and difluoromethyl groups (split signals due to F coupling). F NMR is critical for resolving fluorine environments .

- Mass Spectrometry : High-resolution MS (HRMS) using ESI or MALDI-TOF validates the molecular ion peak (e.g., [M-H] at m/z 217.0378 for CHFO) .

- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O stretch) and 1200–1100 cm (C-F and C-O stretches) confirm functional groups .

Advanced: How does the difluoromethyl group influence the compound’s electronic properties and reactivity?

The difluoromethyl group (-CFH) exerts strong electron-withdrawing effects via inductive polarization, which stabilizes the carboxylate anion and enhances metabolic stability compared to non-fluorinated analogs. This group also reduces basicity of adjacent amines (if present) and increases lipophilicity, impacting solubility and membrane permeability. Computational studies (e.g., DFT) can model these effects by analyzing charge distribution and frontier molecular orbitals .

Advanced: What strategies address contradictions in biological activity data for fluorinated benzoic acid derivatives?

Discrepancies in biological assays (e.g., enzyme inhibition) may arise from:

- Solubility Differences : Fluorinated compounds often require DMSO or cyclodextrin-based solubilization to avoid aggregation artifacts .

- Metabolic Stability : Fluorine’s impact on cytochrome P450 interactions should be assessed via microsomal stability assays .

- Conformational Analysis : Use X-ray crystallography or molecular docking to verify whether the difluoromethyl group alters binding poses compared to non-fluorinated analogs .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Functional Group Variation : Synthesize analogs with substituents like -OCH, -CF, or -Cl at the 3-position to compare electronic and steric effects .

- Isosteric Replacement : Replace the difluoromethyl group with -CH, -CHF, or -OCF to evaluate fluorine’s role in activity .

- Pharmacokinetic Profiling : Use in vitro assays (e.g., plasma protein binding, Caco-2 permeability) to correlate structural changes with ADME properties .

Advanced: What computational tools are recommended for predicting the compound’s interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., cyclooxygenase-2) by incorporating fluorine’s van der Waals parameters .

- MD Simulations : GROMACS or AMBER can simulate ligand-receptor dynamics, highlighting fluorine’s role in stabilizing hydrogen bonds or hydrophobic interactions .

- QSAR Models : Use descriptors like logP, polar surface area, and fluorine atom count to predict bioactivity .

Basic: What are the stability considerations for storing this compound?

- Storage Conditions : Store at -20°C under inert gas (argon) to prevent hydrolysis of the difluoromethyl group.

- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect decomposition products like 3-methoxybenzoic acid .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 18^{18}18F) aid in metabolic studies of this compound?

- F-Labeling : Enables PET imaging to track in vivo distribution and metabolism .

- C NMR : Traces metabolic pathways by identifying carboxylate derivatives in liver microsome assays .

Advanced: What are the challenges in crystallizing fluorinated benzoic acids, and how can they be mitigated?

- Crystallization Issues : Fluorine’s electronegativity can disrupt crystal packing. Use solvent mixtures (e.g., ethanol/diethyl ether) for slow evaporation.

- Polymorphism Screening : Conduct differential scanning calorimetry (DSC) to identify stable crystalline forms .

Basic: What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.